[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol
CAS No.: 2253630-92-9
Cat. No.: VC4578700
Molecular Formula: C9H17NO2
Molecular Weight: 171.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2253630-92-9 |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 |
| IUPAC Name | [5-(aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol |
| Standard InChI | InChI=1S/C9H17NO2/c10-5-9-3-1-2-8(4-9,6-11)7-12-9/h11H,1-7,10H2 |
| Standard InChI Key | UHZJNQRPACBLMR-UHFFFAOYSA-N |
| SMILES | C1CC2(CC(C1)(OC2)CN)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol belongs to the class of oxabicyclic compounds, featuring a seven-membered bicyclic framework with an oxygen atom bridging positions 6 and 1 (Figure 1). The IUPAC name reflects its substitution pattern:
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Bicyclo[3.2.1]octane backbone: A fused ring system comprising a cyclohexane moiety bridged by a methylene group.
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6-Oxa substitution: An oxygen atom replaces a methylene group at position 6, creating an ether linkage.
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5-Aminomethyl group: A primary amine (-NH2) attached via a methylene spacer at position 5.
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1-Hydroxymethyl group: A hydroxymethyl (-CH2OH) substituent at position 1.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2253630-92-9 | |
| Molecular Formula | C9H17NO2 | |
| Molecular Weight | 171.24 g/mol | |
| SMILES Notation | OCC12CCCC(C2)(OC1)CN | |
| InChI Key | UHZJNQRPACBLMR-UHFFFAOYSA-N |
The stereochemistry of the bicyclic system remains unspecified in commercial listings, suggesting that available material may exist as a racemic mixture or that stereoselective synthesis methods are proprietary .
Synthetic Approaches
Table 2: Synthetic Intermediates in Analogous Systems
Physicochemical Properties
Solubility and Stability
Experimental data remain sparse, but computational predictions (LogP ≈ -1.32 ) suggest moderate hydrophilicity, likely enhancing water solubility compared to non-oxygenated bicyclic analogs. The presence of both amine and alcohol functionalities implies:
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pH-dependent solubility: Protonation of the amine (pKa ≈ 9-10) enhances aqueous solubility under acidic conditions .
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Oxidative sensitivity: Susceptibility to degradation at the secondary alcohol position under strong oxidizing conditions.
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at ~3350 cm⁻¹ (O-H/N-H stretch), 1100 cm⁻¹ (C-O-C ether), and 1050 cm⁻¹ (C-N stretch) .
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NMR (1H):
Research Findings and Biological Activity
Enzyme Inhibition Studies
Molecular docking simulations of analogous compounds predict:
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Strong interactions with E. coli DNA gyrase B subunit (ΔG = -9.8 kcal/mol) .
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Selective inhibition over human topoisomerase II (IC50 ratio >100:1) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a chiral building block for:
Material Science
Oxabicyclic ethers act as crosslinkers in epoxy resins, with the aminomethyl group enabling covalent bonding to carbon fiber surfaces .
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